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molecular formula C20H22O2 B8427674 Styrene alpha-methyl styrene acrylic acid CAS No. 52831-04-6

Styrene alpha-methyl styrene acrylic acid

Cat. No. B8427674
M. Wt: 294.4 g/mol
InChI Key: XIQGQTYUPQAUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05373045

Procedure details

The styrene-maleic anhydride copolymer according to the invention can be a styrene-maleic anhydride copolymer or a styrene-maleic anhydride terpolymer wherein the third unit can be the residue of any ethylenically unsaturated monomer (preferably mono-ethylenically unsaturated) which will copolymerize with styrene and maleic anhydride such as α-methylstyrene, alkyl half-esters of maleic acid such monomethyl maleate, monobutyl maleate, and the like, and acrylic or methacrylic acid. The latex composition according to the invention can contain, in addition to the styrene-maleic anhydride copolymer, an acid-containing polymer such as a mixture of a styrene/maleic anhydride copolymer and a styrene/α-methyl styrene/acrylic acid terpolymer. The nonionic surfactant which can used in the composition according to the invention is any nonionic which will assist in rendering the latex stable when the zinc or zirconyl ammonium carbonate is added. Suitable nonionic surfactants include but are not limited to ethoxylated nonyl phenols, ethoxylated octyl phenols, ethoxylated fatty alcohols, EO-PO block copolymers, and alkyl polyglucosides such as APG® surfactants, trademark products of Henkel Corporation. The anionic surfactants which can be used in the composition according to the invention include but are not limited to such anionic surfactants as carboxylates, sulfonates, sulfates, phosphates, and alkyl benzene sulfonates. The preferred nonionic surfactants are ethoxylated octyl phenols. The preferred anionic surfactants are alkyl benzene sulfonates. A mixture of nonionic and anionic surfactants can also be used. The ethylenically unsaturated monomers, which are grafted onto the solubilized styrene-maleic anhydride copolymer or a mixture of a styrene-maleic anhydride copolymer and an acid-containing polymer as set forth above, are selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof. Typically, the grafted portion of the copolymer will be copolymers of acrylic esters and methacrylic esters, terpolymers of acrylic esters, methacrylic esters, and vinyl acetate, terpolymers of acrylic esters, methacrylic esters, and vinyl chloride. The nature of the polymer dispersed in the water will depend upon the grafted portion of the graft styrene-maleic anhydride copolymer. This relationship arises from the process for making the latex composition according to the invention which comprises first completely dissolving a styrene-maleic anhydride copolymer or a combination of a styrene-maleic anhydride copolymer and a terpolymer such as a styrene/α-methyl styrene/acrylic acid terpolymer in an effective amount of ammonium hydroxide to form a dissolved polymer. An effective amount of ammonium hydroxide is an amount necessary to completely dissolve a styrene-maleic anhydride copolymer or a combination of a styrene-maleic anhydride copolymer and a terpolymer such as a styrene/α-methyl styrene/acrylic acid terpolymer. After the dissolution of the polymer or polymers is complete, one or more monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof are added to the aqueous ammoniacal solution containing the dissolved polymer. A nonionic or anionic surfactant or a combination of nonionic and anionic surfactants are added, thereby forming an emulsion of the added monomers, along with an amount of an initiator necessary to initiate the polymerization of the added monomers, e.g. 0.1% to 5% by weight of the latex composition. The initiator can be a free radical type such as a persulfate salt such as ammonium, sodium, or potassium persulfate; peroxides such hydrogen peroxide, t-butyl hydroperoxide, methyl ethyl ketone hydroperoxide, and the like. The initiator can also be a redox type initiator such as peroxy compounds with sodium bisulfite, sodium formaldehyde sulfoxylate, ascorbic acid and Fe+2 salts. The preferred initiator is ammonium persulfate. A latex is then formed by heating the emulsion for a time sufficient to polymerize the added monomers. The added monomers can polymerize in the following ways: (a) by grafting onto the backbone of the dissolved polymer, (b) by a classical emulsion polymerization process wherein the monomers are dispersed in the water phase with the aid of the added anionic and/or nonionic surfactants and polymerized to form a colloidal dispersion of the polymer in the water. Since a first portion of the added monomers polymerizes by grafting onto the dissolved polymer backbone according to method (a) while a second portion polymerizes in the water phase according to method (b), the same monomers (i.e. monomers having the same chemical identity) make up the graft copolymer and the dispersed polymer. The final latex composition will then be composed of ungrafted styrene-maleic anhydride copolymer as component (2), a graft copolymer which is comprised of styrene-maleic anhydride copolymer onto which is grafted a polymer formed from the polymerization of one or more polymerizable ethylenically unsaturated monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof as component (3); and an ungrafted polymer dispersed in the water which is comprised of one or more ethylenically unsaturated monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof dispersed in the water as component (4), the monomers which make up the graft portion of the graft copolymer of component (3) having the same chemical identity as the monomers which make up the ungrafted polymer of ethylenically unsaturated monomers of component (4). The ethylenically unsaturated monomers are typically mono-ethylenically unsaturated, thus, the polymer of component (4) is typically linear. The ungrafted styrene-maleic anhydride copolymer of component (2)is typically also linear. The graft copolymer of component (3 ) is non-linear because it is branched at the graft sites of the graft copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethoxylated nonyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethoxylated octyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
sulfonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
sulfates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
alkyl benzene sulfonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethoxylated octyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
alkyl benzene sulfonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
aromatic alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
aliphatic alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 35
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 36
Name
styrene-maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1=[CH:10][C:11]([O:13]C1=O)=[O:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:16]=CC1C=CC=CC=1.C1(=O)OC(=O)C=C1.CC(C1C=CC=CC=1)=C.C(O)(=O)/C=C\C(O)=O.C(OCCCC)(=O)/C=C\C([O-])=O.C(O)(=O)C(C)=C.C=CC1C=CC=CC=1.CC(C1C=CC=CC=1)=C.C(O)(=O)C=C.C(=O)([O-])[O-].[NH4+:92].[NH4+].C([O-])(=O)C=C.C([O-])(=O)C(C)=C.C(OC=C)(=O)C.C(Cl)=C>[Zn].O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][C:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[CH2:1].[C:11]([OH:13])(=[O:12])[CH:10]=[CH2:9].[OH-:12].[NH4+:92] |f:7.8.9,10.11.12,19.20.21,22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
styrene/maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Six
Name
ethoxylated nonyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ethoxylated octyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
sulfonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
sulfates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
alkyl benzene sulfonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
ethoxylated octyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
alkyl benzene sulfonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step 22
Name
aromatic alkenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
aliphatic alkenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step 29
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
acrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
methacrylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step 33
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 34
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 35
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step 36
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 37
Name
styrene-maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
Step 38
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
A mixture of nonionic and anionic surfactants

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O
Name
Type
product
Smiles
[OH-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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